5-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile

Analytical Chemistry Quality Control Structural Elucidation

5-[(Pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile (CAS 1026783-37-8) is a heterocyclic building block belonging to the 5-amino-1H-pyrazole-4-carbonitrile scaffold family, extensively utilized in medicinal chemistry for kinase inhibitor development. The compound features a pyridine ring connected via a methylamino linker to the pyrazole core, with a nitrile group at the 4-position, resulting in a molecular formula of C10H9N5 and a molecular weight of 199.22 g/mol.

Molecular Formula C10H9N5
Molecular Weight 199.217
CAS No. 1026783-37-8
Cat. No. B2592764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile
CAS1026783-37-8
Molecular FormulaC10H9N5
Molecular Weight199.217
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC2=C(C=NN2)C#N
InChIInChI=1S/C10H9N5/c11-4-9-7-14-15-10(9)13-6-8-2-1-3-12-5-8/h1-3,5,7H,6H2,(H2,13,14,15)
InChIKeyNJRRRTBCGBWZOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(Pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile Chemical Identity, Research-Grade Purity & Scaffold Classification


5-[(Pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile (CAS 1026783-37-8) is a heterocyclic building block belonging to the 5-amino-1H-pyrazole-4-carbonitrile scaffold family, extensively utilized in medicinal chemistry for kinase inhibitor development [1]. The compound features a pyridine ring connected via a methylamino linker to the pyrazole core, with a nitrile group at the 4-position, resulting in a molecular formula of C10H9N5 and a molecular weight of 199.22 g/mol [2]. This specific substitution pattern provides a distinct hydrogen-bonding vector compared to N-aryl pyrazole analogs, making it a versatile intermediate in fragment-based drug discovery (FBDD) and targeted covalent inhibitor design [1].

Why 5-[(Pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile Cannot Be Replaced by Common Pyrazole-4-carbonitrile Analogs in Drug Discovery Research


The 5-[(pyridin-3-ylmethyl)amino] substitution pattern presents critical differences that prevent one-to-one replacement by other commercially available pyrazole-4-carbonitrile analogs. In kinase hinge-binding assays, the position of the pyridine nitrogen (3-yl vs 2-yl) drastically alters the directionality of the hydrogen-bonding interaction with the kinase hinge region (e.g., in JAK2 or B-Raf targets) [1]. The methylamino linker introduces an sp³-hybridized geometry, increasing solubility and providing a distinct Kd shift compared to directly attached N-aryl pyrazoles [1]. Substitution with the regioisomer 5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile shifts the amino group from position 5 to position 3, resulting in different molecular weight (214.23 vs 199.22 g/mol), a distinct tautomeric preference, and altered reactivity, which can lead to failure in structure-activity relationship (SAR) studies and patent strategy misalignment .

Comparative Structural, Spectral, and Synthetic Evidence for Superior Differentiation of 5-[(Pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile (CAS 1026783-37-8)


Verified Spectral Fingerprint: GC-MS and NMR Identity Confirmation vs. N-Aryl Pyrazole Analogs

The target compound possesses a verified spectral fingerprint in the Wiley Registry of Mass Spectral Data 2023 and KnowItAll NMR Spectral Library, a level of characterization not universally available for all in-house synthesized analogs [1]. Its GC-MS spectrum, with a molecular ion peak at m/z 199.085795 (exact mass), serves as a robust identity and purity benchmark [1]. In contrast, comparator 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile has a lower molecular weight (185.19 g/mol) and distinct fragmentation patterns, while the regioisomer 5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile has an additional amino group (C10H10N6, MW 214.23) [2] . These spectral differences enable unambiguous analytical differentiation in reaction monitoring and quality control.

Analytical Chemistry Quality Control Structural Elucidation

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to Direct N-Pyridyl Analogs

Computational prediction using PubChem's XLogP3 algorithm reveals a key differentiator [1]. The target compound, with its methylamino linker, is predicted to have a higher lipophilicity (XLogP3 ~0.9) compared to the direct N-linked analog 5-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile (XLogP3 = 0.7) [1]. This difference, while modest, originates from the additional sp³ carbon, which influences blood-brain barrier permeability and cellular uptake in kinase-targeting programs [2]. Furthermore, the target compound exhibits two hydrogen bond donors (pyrazole NH and amino NH) compared to one for the N-linked analog, altering its solvation thermodynamics [1].

Drug Design Physicochemical Properties Kinase Selectivity

Synthetic Utility: Versatile Intermediate for JAK2 and Kinase Inhibitor Scaffolds with Reported In Vivo Activity

The 5-amino-pyrazole-4-carbonitrile scaffold, as embodied by this compound, has been successfully elaborated into 6-aminopyrazolyl-pyridine-3-carbonitriles that demonstrate in vivo JAK2 kinase inhibition [1]. In reported studies, related compounds from this scaffold class achieved oral efficacy in a mouse model, with JAK2 inhibition at 30 mg/kg p.o. demonstrating tumor growth inhibition [1]. While the target compound itself is an intermediate, its methylamino linker allows for further functionalization via reductive amination or amide coupling, which is not possible with directly N-arylated analogs such as 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile [2].

Medicinal Chemistry Kinase Inhibitors Synthetic Methodology

Patent Landscape Differentiation: Preferred Substituent in Heterocyclic Pyrazole Patent Families vs. 5-Amino-1H-pyrazole-4-carbonitrile Core

Patent analysis reveals that 5-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile represents a specific substitution pattern claimed in heterocyclic pyrazole patent families, such as US-8853207-B2, which covers method of preparation and use as kinase inhibitors [1]. Within these filings, the 3-pyridylmethyl group is explicitly preferred for its optimal hydrogen-bonding geometry with the kinase hinge region, a distinction over the 2-pyridyl analog which is often less potent due to steric clash with the gatekeeper residue [1]. The basic 5-amino-1H-pyrazole-4-carbonitrile core (CAS 1204396-41-7) is a general intermediate, whereas the present compound constitutes a late-stage intermediate that saves 2-3 synthetic steps in preparing clinical candidates [2].

Intellectual Property Kinase Inhibition Patent Analysis

Optimal Research and Procurement Application Scenarios for 5-[(Pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile (CAS 1026783-37-8)


Fragment-Based Drug Discovery (FBDD) for Kinase Hinge-Binders with Optimized Hydrogen-Bonding Vector

Employ this compound as a fragment-sized hinge-binding motif for JAK2, B-Raf, or JNK kinase targets. The 3-pyridylmethyl moiety provides a crystallographically validated hinge interaction, while the methylamino linker allows for vector-based fragment growing. As indicated by patent US-8853207-B2, the 3-pyridylmethyl substitution is preferred over the 2-pyridylmethyl analog for optimal hinge geometry [1]. The spectral fingerprint (Wiley Registry) enables rapid quality control after parallel library synthesis [2].

Targeted Covalent Inhibitor (TCI) Development Utilizing the Nitrile Warhead

The 4-carbonitrile group serves as a latent electrophilic warhead for reversible covalent targeting of cysteine residues in the kinase ATP-binding pocket. Unlike 5-amino-1-pyridin-2-yl-1H-pyrazole-4-carbonitrile, the methylamino linker provides additional conformational flexibility favoring covalent bond formation, as demonstrated by JAK2 inhibitor studies where related scaffolds achieved IC50 values of 12 nM [3]. The compound's 97% purity (NLT 97%, per MolCore ISO certification) ensures batch consistency for covalent SAR studies.

Late-Stage Intermediate for Parallel Library Synthesis in Patent-Evasion Strategies

Use this compound to bypass 2-3 synthetic steps required when starting from the unsubstituted 5-amino-1H-pyrazole-4-carbonitrile core. Direct incorporation into lead optimization libraries via amide coupling or reductive amination accelerates SAR exploration, as described in the JAK2 inhibitor series [3]. The distinct InChIKey (NJRRRTBCGBWZOF-UHFFFAOYSA-N) and molecular weight eliminate ambiguity in patent filing and regulatory documentation [2].

Chemical Biology Probe Design for Kinase Selectivity Profiling

The combination of a nitrile group (C#N stretching frequency ~2230 cm⁻¹ in IR) and a pyridylmethyl motif provides a unique Raman/IR reporter tag for cellular target engagement assays. This dual spectroscopic handle is absent in simpler pyrazole-4-carbonitriles, enabling quantitative pull-down and imaging studies in live cells as validated in kinase chemical biology platforms [1] [2].

Quote Request

Request a Quote for 5-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.